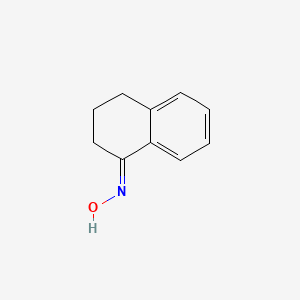

1,2,3,4-Tetrahydronaphthalen-1-one oxime

Description

Context within Oxime Chemistry and Cyclic Ketone Derivatives

Oximes are a class of organic compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgkhanacademy.org They are recognized for their crystallinity and stability, which makes them useful for the purification and characterization of carbonyl compounds. 1,2,3,4-Tetrahydronaphthalen-1-one oxime is a ketoxime derived from the cyclic ketone 1,2,3,4-tetrahydronaphthalen-1-one (α-tetralone). Cyclic ketoximes, such as this one, are of particular interest due to their conformational rigidity and the stereochemical implications for their reactions. The geometry of the oxime group (syn or anti) can significantly influence the outcome of reactions, a key aspect in stereoselective synthesis.

Overview of Research Significance

The significance of this compound in research stems from its utility as a versatile intermediate. Its oxime functionality is a gateway to a variety of important chemical transformations. Most notably, it is a classic substrate for the Beckmann rearrangement, a reaction that converts oximes into amides or lactams. wikipedia.orgorganic-chemistry.org This reaction is of immense industrial importance, for instance, in the production of caprolactam, the monomer for Nylon-6. wikipedia.org Furthermore, the tetrahydronaphthalene skeleton is a common motif in many biologically active molecules and natural products, making its oxime derivative a valuable precursor in medicinal chemistry and drug discovery. jocpr.comnih.govmdpi.com Recent research has also highlighted the role of oximes in the synthesis of nitrogen-containing heterocycles and their use in catalysis. mdpi.comnih.gov

Historical Development and Current Research Landscape

The study of oximes dates back to the late 19th century, with the Beckmann rearrangement being discovered by Ernst Otto Beckmann in 1886. wikipedia.orgnih.gov Historically, research on this compound has been closely tied to the exploration of this fundamental rearrangement and the synthesis of related lactams. Early studies focused on understanding the reaction mechanism and the influence of various acidic catalysts. wikipedia.orgjocpr.com

The current research landscape has expanded significantly. While the Beckmann rearrangement remains a central theme, contemporary studies focus on developing milder, more efficient, and environmentally benign catalytic systems. organic-chemistry.orgjocpr.com There is a growing interest in the use of this compound and its derivatives as precursors for the synthesis of complex heterocyclic systems with potential biological activity. mdpi.com Furthermore, the coordination chemistry of this oxime, particularly its ability to form palladacycles, has opened up new avenues in the field of catalysis. rsc.orgresearchgate.netepa.govresearchgate.net Modern research also leverages advanced computational and analytical techniques to elucidate reaction mechanisms and predict the properties of novel derivatives. researchgate.netkaznu.kz Recent advancements in 2023 have highlighted the electrochemical synthesis of oximes as a more sustainable alternative to traditional methods. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDVQUUMKXZPLK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2/C(=N/O)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3349-64-2 | |

| Record name | 3,4-dihydronaphthalen-1(2H)-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydronaphthalen 1 One Oxime and Its Derivatives

Direct Synthesis Routes

The most straightforward method for preparing 1,2,3,4-tetrahydronaphthalen-1-one oxime is the direct condensation of 1,2,3,4-tetrahydronaphthalen-1-one (commonly known as α-tetralone) with a hydroxylamine (B1172632) source.

Condensation with Hydroxylamine

The classical and widely used method for synthesizing this compound involves the reaction of α-tetralone with hydroxylamine, typically in the form of its hydrochloride salt (NH₂OH·HCl). quora.comgoogle.com The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N-OH functional group characteristic of an oxime. quora.com

A common procedure involves reacting α-tetralone with hydroxylamine hydrochloride and a base in a suitable solvent. google.com The base, often sodium carbonate or sodium acetate (B1210297), is required to neutralize the hydrochloric acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine needed for the reaction. google.comkaznu.kz

A representative one-step oximation process involves charging a reactor with α-tetralone, hydroxylamine hydrochloride, sodium carbonate, and ethanol. The mixture is then heated to reflux at approximately 75-85 °C for several hours. google.com Upon cooling, the product crystallizes from the solution and can be collected via filtration. google.com This method is noted for its procedural simplicity and high yield. google.com

Optimization of Reaction Parameters

The selection of a solvent is critical for the condensation reaction. Protic solvents are generally favored as they can stabilize the reaction intermediates and facilitate the necessary proton transfer steps in the mechanism. orgsyn.org Ethanol is a commonly employed solvent, providing a good medium for the reactants and facilitating product crystallization upon cooling. google.com Studies on analogous oximation reactions have shown that other protic alcohols, such as 1-propanol (B7761284) and 2-propanol, are also highly effective. orgsyn.org The use of an appropriate solvent system ensures that the reactants remain dissolved while allowing for straightforward isolation of the oxime product.

The following table summarizes typical reaction conditions for the synthesis of tetralone oximes.

| Ketone Substrate | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| α-Tetralone | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol | 75-85 | 3-4 | High |

| 3,5-Disubstituted Tetrahydropyran-4-one | Hydroxylamine Hydrochloride | Sodium Acetate | Not Specified | < 80 | Not Specified | 65.3 |

This table is generated based on data from sources google.comkaznu.kz.

To improve reaction kinetics and yields, various catalysts have been investigated for the oximation of ketones. While the reaction can proceed with only a base, catalysts can offer milder conditions and higher efficiency. For the synthesis of aryl ketoximes, potassium hydrogen phthalate (B1215562) has been shown to be an effective catalyst for the condensation of aryl ketones with hydroxylamine hydrochloride. researchgate.net More advanced catalytic systems, such as L-amino acid functionalized ionic liquids, have been developed as green, highly efficient catalysts for the conversion of various carbonyl compounds to their corresponding oximes. researchgate.net

Furthermore, metal catalysts play a role in the subsequent transformations of tetralone oximes. For instance, palladium-catalyzed reactions are used for the aromatization of tetralone oximes to form aminonaphthalenes, indicating the compatibility of the oxime group with transition metal catalysis. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives is crucial for modulating the chemical and biological properties of the core structure. This is typically achieved by preparing a substituted α-tetralone precursor, which is then subjected to the oximation reaction.

Introduction of Aromatic and Aliphatic Substituents

A wide array of substituents can be introduced onto the aromatic ring of the tetralone scaffold. The general strategy involves a Friedel-Crafts acylation/cyclization sequence starting from a substituted benzene (B151609) derivative. patsnap.comgoogle.com

For example, 6-methoxy-1-tetralone (B92454) is a key precursor synthesized from anisole. patsnap.comgoogle.com Similarly, derivatives with electron-withdrawing groups, such as 5-nitro or 7-fluoro, and those with aliphatic groups like 7-methyl, can be prepared from the corresponding substituted tetralones. nih.govsigmaaldrich.com Once the desired substituted α-tetralone is obtained, the oximation is carried out using standard condensation methods with hydroxylamine hydrochloride. nih.gov

Research into the Semmler-Wolff reaction has demonstrated the successful synthesis and aromatization of a variety of substituted 1-tetralone (B52770) oximes, highlighting the accessibility of these precursors. nih.gov Examples of successfully prepared substituted oximes include those with methoxy, nitro, fluoro, and trifluoromethyl groups on the aromatic ring. nih.gov Additionally, substitution at the C4-position, such as with a benzyl (B1604629) group, has also been reported, leading to precursors for complex tetracyclic systems. acs.org Alkylation can also be performed at the C2-position, adjacent to the carbonyl group, to introduce aliphatic substituents.

The following table illustrates the variety of substituted 1-tetralone oximes that have been synthesized as intermediates for further chemical transformations.

| Substituent on Tetralone Ring | Precursor | Status |

| 7-Methoxy | 7-Methoxy-1-tetralone | Synthesized nih.gov |

| 5-Nitro | 5-Nitro-1-tetralone | Synthesized nih.gov |

| 7-Fluoro | 7-Fluoro-1-tetralone | Synthesized nih.gov |

| 7-Trifluoromethyl | 7-Trifluoromethyl-1-tetralone | Synthesized nih.gov |

| 7-Methyl | 7-Methyl-1-tetralone | Synthesized sigmaaldrich.com |

| 4-Benzyl | 4-Benzyl-1-tetralone | Synthesized acs.org |

This table is compiled from information found in sources nih.govsigmaaldrich.comacs.org.

Preparation of O-Functionalized Oxime Species

The functionalization of the oxygen atom of this compound opens up a significant area of its chemistry, allowing for the introduction of a wide array of substituents that can modulate its chemical and physical properties. The synthesis of O-acyl and O-alkyl derivatives, commonly known as oxime ethers, is a primary route to these functionalized species.

Research has demonstrated the synthesis of a range of O-substituted 1-tetralone oxime derivatives. These are often prepared to investigate their reactivity in subsequent transformations, such as the Beckmann rearrangement or palladium-catalyzed reactions. For instance, various O-acyl derivatives have been synthesized and studied. A number of these derivatives, including O-pentafluorobenzoyl, O-pivaloyl, O-benzoyl, and O-acetyl variants of 1-tetralone oxime, have been prepared to explore their utility in palladium-catalyzed dehydrogenation reactions leading to 1-aminonaphthalene. researchgate.net The synthesis of these O-functionalized derivatives is typically achieved through the reaction of this compound with the corresponding acyl chloride or anhydride (B1165640) in the presence of a base.

A one-pot method for the synthesis of oxime ethers from aldehydes or ketones, hydroxylamine hydrochloride, and an alkyl halide using a base like potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF) has been described. rsc.org While this method is general for carbonyl compounds, it is directly applicable to the synthesis of O-alkyl ethers of this compound.

Table 1: Examples of O-Functionalized this compound Derivatives

| Derivative Name | O-Substituent | Synthetic Application | Reference |

|---|---|---|---|

| 1-Tetralone O-pentafluorobenzoyl oxime | -CO-C₆F₅ | Substrate for Pd-catalyzed dehydrogenation | researchgate.net |

| 1-Tetralone O-pivaloyl oxime | -CO-C(CH₃)₃ | Substrate for Pd-catalyzed dehydrogenation | researchgate.net |

| 1-Tetralone O-benzoyl oxime | -CO-C₆H₅ | Substrate for Pd-catalyzed dehydrogenation | researchgate.net |

| 1-Tetralone O-acetyl oxime | -CO-CH₃ | Substrate for Pd-catalyzed dehydrogenation | researchgate.net |

| 1-Tetralone O-methyl oxime | -CH₃ | General synthetic intermediate | nih.gov |

Derivatization for Complex Molecular Architectures

This compound serves as a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic and polycyclic frameworks. Key transformations such as the Beckmann rearrangement and transition-metal-catalyzed reactions facilitate the conversion of the relatively simple tetralone oxime scaffold into intricate molecular structures.

The Beckmann rearrangement is a classic acid-catalyzed transformation of oximes into amides. researchgate.netacs.orgguidechem.com In the case of cyclic ketoximes like this compound, this rearrangement yields a lactam, specifically a dihydrocarbostyril derivative. This reaction fundamentally alters the carbocyclic framework by inserting a nitrogen atom into the ring, thus creating a new heterocyclic system. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. acs.org A variety of reagents can promote this rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as milder reagents like tosyl chloride. researchgate.net

Palladium-catalyzed reactions offer another powerful strategy for derivatization. Homogeneous palladium catalysts have been successfully employed for the conversion of tetralone O-pivaloyl oximes into 1-aminonaphthalenes. researchgate.net This transformation involves the oxidative addition of the oxime's N–O bond to a Pd(0) complex, followed by a series of steps including tautomerization and β-hydride elimination to afford the aromatic amine. researchgate.net This method provides a route to aminonaphthalene derivatives, which are important substructures in medicinal chemistry and materials science.

Furthermore, the oximes of 4-benzyl-substituted tetralones have been shown to undergo an electrophilic aromatic substitution reaction under the conditions of a Semmler-Wolff/Schroeter aromatization to form complex tetracyclic frameworks. rsc.orgrsc.org This demonstrates the potential of the tetralone oxime scaffold to participate in cyclization reactions that build significant molecular complexity in a single step.

Advanced Synthetic Techniques

Beyond traditional solution-phase synthesis, advanced methodologies such as electrosynthesis, solid-state synthesis, and photochemistry offer alternative and often more sustainable routes to this compound and its derivatives. These techniques can provide unique reactivity, improved efficiency, and access to novel chemical space.

Electrosynthesis Approaches

Electrochemical methods provide a green and efficient alternative for the synthesis of organic compounds, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net While the direct electrosynthesis of this compound from its corresponding ketone and a nitrogen source has not been extensively detailed, the electrochemical synthesis of oximes and their derivatives is an emerging field.

For instance, an electrochemically induced radical-initiated reaction of vinyl azides with N-hydroxyphthalimide has been developed for the synthesis of O-phthalimide oximes. researchgate.net This process involves the electrochemical generation of O-centered imide-N-oxyl radicals which then participate in a radical cascade to form the N-O-N linkage of the oxime product. researchgate.net Such approaches highlight the potential for electrosynthesis to mediate the formation of the oxime functional group under mild, oxidant-free conditions. The application of similar electrochemical principles to the reaction of 1,2,3,4-tetrahydronaphthalen-1-one with suitable nitrogen sources could provide a novel and sustainable route to its oxime.

Solid-State Organic Synthesis Protocols

Solid-state synthesis, particularly mechanochemistry, offers a solvent-free and often more environmentally friendly approach to chemical transformations. nih.gov These reactions are typically performed by grinding the solid reactants together, sometimes with a catalytic amount of a solid reagent, in a mortar and pestle or a ball mill.

The synthesis of oximes from a wide range of ketones and aldehydes using mechanochemical methods has been well-established. researchgate.net A versatile and robust mechanochemical route for ketone-oxime conversions has been demonstrated by grinding the ketone with hydroxylamine hydrochloride and a base, such as sodium hydroxide. This method is applicable to a broad scope of ketones, including both aliphatic and aromatic substrates, and proceeds with high efficiency at ambient temperature. This solvent-free approach minimizes waste and can significantly shorten reaction times compared to traditional solution-based methods. Given the successful application of this technique to various ketones, it is highly probable that 1,2,3,4-tetrahydronaphthalen-1-one can be efficiently converted to its corresponding oxime using this solid-state protocol.

Table 2: Comparison of Synthetic Protocols for Oxime Synthesis

| Method | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Solution-Phase | Refluxing in alcohol with a base | Well-established, good for many substrates | Requires solvents, often high temperatures, longer reaction times | |

| Mechanochemical (Solid-State) | Grinding with hydroxylamine hydrochloride and a base at room temperature | Solvent-free, rapid, high yields, environmentally friendly | May not be suitable for all substrates, scalability can be a concern | nih.gov |

Photochemical Synthesis Routes

Photochemical methods utilize light to initiate chemical reactions, often enabling transformations that are difficult to achieve through thermal means. In the context of this compound, photochemistry offers unique opportunities for both its synthesis and derivatization.

A notable application of photochemistry is the visible-light-mediated energy transfer catalysis for the Z/E isomerization of aryl oximes, including tetralone oxime. nih.gov Typically, the condensation of a ketone with hydroxylamine yields the thermodynamically more stable E-isomer. However, by using a suitable photosensitizer and blue LED light, it is possible to isomerize the E-oxime to the less stable Z-isomer with high selectivity. nih.gov This is significant because the stereochemistry of the oxime dictates the outcome of subsequent reactions like the Beckmann rearrangement. Access to the Z-isomer allows for a "non-classical" Beckmann rearrangement where the alkyl group migrates preferentially over the aryl group, leading to a different regioisomer of the resulting lactam.

Furthermore, the photocatalyzed radical fragmentation of oxime esters has been shown to be a viable route for the synthesis of tetralones. This suggests that photochemical methods can also be employed in the reverse sense, to generate the parent ketone from an oxime derivative. The use of photoredox catalysis in these transformations highlights the power of modern photochemical methods to achieve selective and efficient reactions under mild conditions.

Rearrangement Reactions

The structural framework of this compound lends itself to several classical and modern rearrangement reactions, often catalyzed by acids or promoted by specific reagents. These reactions are pivotal for expanding the fused ring system or for introducing new functionalities.

The Beckmann rearrangement is a cornerstone reaction for oximes, converting them into amides. libretexts.org In the case of cyclic ketoximes like this compound, this reaction results in a ring expansion, yielding a lactam. wikipedia.org The process involves the acid-catalyzed migration of the alkyl group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, with a simultaneous expulsion of water. organic-chemistry.org

The rearrangement of this compound leads to the formation of the seven-membered lactam, 3,4-dihydro-1H-benzo[b]azepin-2(5H)-one . This transformation is a key step in the synthesis of benzazepine derivatives, which are present in various biologically active compounds. researchgate.net A range of acidic catalysts can be employed to facilitate this reaction, with varying degrees of efficiency and under different conditions. wikipedia.orgaudreyli.com

Table 1: Catalysts and Conditions for the Beckmann Rearrangement of this compound

| Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| Polyphosphoric acid (PPA) | Heating | 3,4-Dihydro-1H-benzo[b]azepin-2(5H)-one | A classic and widely used method for this transformation. |

| Sulfuric acid (H₂SO₄) | Heating | 3,4-Dihydro-1H-benzo[b]azepin-2(5H)-one | A common strong acid catalyst for commercial lactam production. wikipedia.org |

| Cyanuric chloride / DMF | Room Temperature | 3,4-Dihydro-1H-benzo[b]azepin-2(5H)-one | A very mild and selective procedure for the quantitative conversion of ketoximes. audreyli.com |

While the Beckmann rearrangement yields a lactam (a cyclic amide), subsequent reduction can lead to the corresponding cyclic amine. However, processes that combine the ring expansion and reduction are also of significant interest. The direct reductive ring expansion of this compound or its derivatives can produce 2,3,4,5-tetrahydro-1H-1-benzazepine . This class of compounds is pharmacologically important. acs.org

The synthesis of these benzazepines often involves multi-step sequences starting from different precursors. nih.govresearchgate.netnih.gov For instance, a strategy to access the 2,3,4,5-tetrahydro-1H-1-benzazepine core involves the reduction of the lactam obtained from the Beckmann rearrangement using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Beyond the Beckmann rearrangement, this compound and its derivatives can undergo other significant acid-catalyzed transformations.

Semmler-Wolff Reaction (Aromatization): This reaction converts cyclohexenone- and tetralone-derived oximes into aromatic primary amines. nih.gov Under harsh acidic conditions, such as anhydrous HCl in refluxing acetic acid/acetic anhydride, this compound can undergo dehydration and aromatization to yield 1-Naphthylamine . More modern methods have been developed using palladium catalysts to achieve this transformation under milder conditions, converting O-acyl oxime derivatives of tetralone into 1-aminonaphthalene. nih.govacs.org

Neber Rearrangement: This reaction transforms an oxime into an α-amino ketone. wikipedia.orgnumberanalytics.com The process requires the oxime to be first converted to a better leaving group, such as an O-tosylate. Treatment of This compound O-tosylate with a base generates a carbanion, which then displaces the tosylate group to form an intermediate azirine. Subsequent hydrolysis of the azirine yields the corresponding α-amino ketone. wikipedia.orgnumberanalytics.com The Beckmann rearrangement can be a competing side reaction in this process. wikipedia.org

Functional Group Transformations and Derivatizations

The oxime functionality is a hub for various transformations that modify or replace the C=N-OH group, leading to diverse derivatives such as amides and amines.

The synthesis of N-acyl amides from this compound can be achieved through several pathways. One common method involves the acylation of the amine product obtained from the reduction of the oxime. For example, 1,2,3,4-tetrahydronaphthalen-1-amine can be readily acylated with acyl chlorides or anhydrides to produce a wide range of N-acyl derivatives.

Alternatively, N-acyl amides can be formed through rearrangement processes. The reaction of α-tetralone oximes with acetic anhydride and phosphoric acid can lead to the formation of N-(1-naphthyl)acetamide , combining a Semmler-Wolff type aromatization with N-acylation. acs.org Furthermore, the acylation of oximes on the oxygen atom is a common strategy to activate them for rearrangements or other reactions. nih.gov

The reduction of the oxime group is a fundamental transformation that provides direct access to the corresponding primary amine. The reduction of this compound yields 1,2,3,4-tetrahydronaphthalen-1-amine , a valuable synthetic building block. uc.pt This reduction proceeds through an imine intermediate.

A variety of reducing agents can accomplish this transformation, with the choice of reagent often influencing the reaction conditions and selectivity. organic-chemistry.org Catalytic hydrogenation is a clean and efficient method, while chemical reductions offer a broad range of reactivity and functional group tolerance. sciencemadness.orgscispace.com

Table 2: Reagents for the Reduction of this compound to the Corresponding Amine

| Reducing Agent | Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney-Ni) | H₂ gas, solvent (e.g., ethanol, methanol) | A highly efficient and clean method, often providing high yields of the primary amine. uc.pt |

| Sodium Borohydride (NaBH₄) / Lewis Acid | Solvent (e.g., THF), often with additives like ZrCl₄ or TiCl₄ | NaBH₄ alone is generally ineffective, but its reactivity is enhanced by Lewis acids. scispace.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | A powerful, non-selective reducing agent capable of reducing oximes to amines. |

| Zinc (Zn) dust / Formic Acid or Ammonium Formate | Methanol, reflux | An effective and economical method for reducing oximes. sciencemadness.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound O-tosylate |

| 1,2,3,4-Tetrahydronaphthalen-1-amine |

| 1-Naphthylamine |

| 2,3,4,5-Tetrahydro-1H-1-benzazepine |

| 3,4-Dihydro-1H-benzo[b]azepin-2(5H)-one |

| Acetic acid |

| Acetic anhydride |

| Cyanuric chloride |

| Hydrochloric acid (HCl) |

| Lithium aluminum hydride (LiAlH₄) |

| N-(1-naphthyl)acetamide |

| Palladium on carbon (Pd/C) |

| Polyphosphoric acid (PPA) |

| Raney-Nickel |

| Sodium Borohydride (NaBH₄) |

| Stannous Chloride (SnCl₂) |

| Sulfuric acid (H₂SO₄) |

| Trifluoroacetic acid (TFA) |

| Zirconium tetrachloride (ZrCl₄) |

Heterocycle Formation via Cyclization Reactions

The oxime functionality of this compound serves as a versatile precursor for the synthesis of various heterocyclic structures through cyclization reactions. These transformations leverage the inherent reactivity of the C=N-OH group to construct new ring systems, including those containing sulfur, nitrogen, and oxygen.

The synthesis of the 1,3,4-thiadiazole (B1197879) scaffold is a significant endeavor in medicinal chemistry due to its presence in numerous pharmacologically active agents. nih.gov While specific literature detailing the direct conversion of this compound into a thiadiazole is not prominent, general synthetic routes can be applied to its derivatives. A common strategy involves the cyclization of intermediates containing a thiocarbonyl group and a hydrazine (B178648) moiety. nih.govresearchgate.net

One established method for forming 1,3,4-thiadiazoles involves the reaction of acyl hydrazines with a sulfurizing agent. nih.gov For instance, a modern approach utilizes elemental sulfur in the presence of a base to facilitate the condensation of acyl hydrazines with compounds like nitroalkanes, which act as thioacyl precursors. nih.gov This pathway proceeds through a thioacylated hydrazide intermediate that undergoes heterocyclization to form the stable 1,3,4-thiadiazole ring. nih.gov Other methods include the reaction of hydrazonoyl bromides with potassium thiocyanate (B1210189) or the cyclization of thiosemicarbazone derivatives in the presence of an oxidizing agent. nih.govnih.gov These general methodologies suggest that derivatives of 1,2,3,4-tetrahydronaphthalen-1-one could be functionalized to access the necessary precursors for thiadiazole ring formation.

The construction of isoxazole (B147169) rings from oximes is a well-documented transformation, often proceeding through a 1,3-dipolar cycloaddition mechanism involving a nitrile oxide intermediate. nih.gov This intermediate can be generated in situ from the corresponding oxime using various oxidizing agents. nih.gov In a highly relevant transformation, this compound has been used to synthesize fused naphthoisoxazole systems. acs.org

Specifically, the C(α),O-dianion of 1-tetralone oxime, generated by treatment with two equivalents of n-butyllithium, reacts with aromatic esters to yield 4,5-dihydro-3-aryl-naphth-[1,2-c]-isoxazoles. acs.org This reaction represents a powerful annulation strategy for creating complex, fused heterocyclic frameworks directly from the parent oxime.

Table 1: Synthesis of 4,5-Dihydro-3-Aryl-Naphth-[1,2-c]-Isoxazoles from Dilithiated 1-Tetralone Oxime

| Aromatic Ester (R-COOEt) | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl benzoate | 4,5-Dihydro-3-phenyl-naphth-[1,2-c]-isoxazole | 60 | acs.org |

| Ethyl p-anisate | 4,5-Dihydro-3-(4-methoxyphenyl)-naphth-[1,2-c]-isoxazole | 56 | acs.org |

| Ethyl p-chlorobenzoate | 4,5-Dihydro-3-(4-chlorophenyl)-naphth-[1,2-c]-isoxazole | 52 | acs.org |

| Ethyl p-toluate | 4,5-Dihydro-3-(4-methylphenyl)-naphth-[1,2-c]-isoxazole | 55 | acs.org |

More general methods for isoxazole synthesis involve the electrophilic cyclization of O-alkyl or O-acyl oxime derivatives. For example, 2-alkyn-1-one O-methyl oximes undergo efficient cyclization in the presence of electrophiles like iodine monochloride (ICl) to produce highly substituted isoxazoles. nih.govorganic-chemistry.org Another approach is the catalytic intramolecular oxidative cycloaddition of aldoximes, which uses hypervalent iodine species generated in situ to form the isoxazole ring. mdpi.com

Annulation, or ring-forming, reactions involving this compound provide access to complex, polycyclic structures. nih.govrsc.org A key example is the acid-catalyzed reaction of 4-benzyl-substituted tetralone oximes, which, when subjected to the conditions of a Semmler-Wolff/Schroeter aromatization, undergo an intramolecular electrophilic aromatic substitution. researchgate.net This cascade reaction forms unique tetracyclic frameworks, demonstrating a powerful application of the oxime as a directing group for constructing fused systems. researchgate.net

The synthesis of fused naphth-[1,2-c]-isoxazoles from dilithiated 1-tetralone oxime, as detailed previously, is another prime example of an annulation reaction where a new heterocyclic ring is fused onto the existing tetralone framework. acs.org Furthermore, palladium-catalyzed Semmler-Wolff reactions can convert tetralone oxime derivatives, such as the O-pivaloyl oxime, into 1-aminonaphthalenes. nih.gov While this reaction leads to an aromatic amine rather than a heterocycle, the mechanism involves an annulative aromatization process, highlighting the diverse ring-forming potential of this substrate. nih.gov

Radical Reactions and Mechanistic Pathways

The relatively weak N-O bond in oximes (average bond energy of ~57 kcal/mol) makes them excellent precursors for various radical species. researchgate.net this compound and its derivatives can be induced to undergo homolytic cleavage of the N-O bond, generating nitrogen-, oxygen-, and subsequently carbon-centered radicals that are valuable intermediates in synthesis. researchgate.netnih.gov

The primary radical species generated from oximes are N-centered iminyl radicals and O-centered iminoxyl (or oxime) radicals. nih.govresearchgate.net Iminyl radicals are typically formed through the reductive or photolytic cleavage of the N-O bond in oxime ethers or esters. organic-chemistry.orgacs.orgnih.gov For example, reagents like samarium diiodide (SmI2) can promote the one-electron reduction of oxime ethers to generate N-centered radicals that can participate in intramolecular cyclizations. organic-chemistry.org

Alternatively, one-electron oxidation of the oxime nitrogen generates an O-centered iminoxyl radical. nih.govresearchgate.netrsc.org These species are key intermediates in oxidative C-O coupling reactions and can undergo further transformations. rsc.org A crucial subsequent pathway for the iminoxyl radical is an intramolecular 1,5-hydrogen atom transfer (HAT), where the oxygen-centered radical abstracts a hydrogen atom from a carbon atom at the 5-position, generating a more stable carbon-centered radical. nih.gov This C-centered radical can then be trapped or participate in further cyclization or coupling reactions. nih.gov

Table 2: Generation of Radical Species from Oxime Precursors

| Radical Type | Precursor | Generation Method | Key Intermediate | Reference |

|---|---|---|---|---|

| N-Centered (Iminyl) | Oxime Ether/Ester | Reduction (e.g., SmI2), Photolysis, Thermolysis | R2C=N• | organic-chemistry.orgnih.gov |

| O-Centered (Iminoxyl) | Oxime | Oxidation (e.g., Ag(I), DDQ, KMnO4) | R2C=NO• | nih.govrsc.org |

| C-Centered | Iminoxyl Radical | Intramolecular 1,5-Hydrogen Atom Transfer (HAT) | •C-C-C-C=NOH | nih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from oximes under mild conditions. researchgate.net this compound has been shown to be a suitable substrate for photocatalyzed transformations. nih.gov Specifically, it participates in photocatalyzed isomerization using visible light, which can be harnessed for subsequent reactions like the Beckmann rearrangement to afford products with regioselectivity opposite to the classical thermal reaction. nih.govdigitellinc.com

Oxime esters derived from cyclic ketones are particularly effective in photoredox catalysis. rsc.org Upon irradiation with visible light in the presence of a suitable photocatalyst, the oxime ester can undergo N-O bond fragmentation to generate an iminyl radical. This radical can then undergo β-scission to produce a cyano-functionalized alkyl radical. rsc.org This reactive intermediate can then be used in three-component reactions, for example, adding across an alkene followed by trapping with another nucleophile, to achieve difunctionalization of the alkene. rsc.org This strategy highlights a modern approach to leveraging the radical reactivity of oxime derivatives for complex molecule synthesis under sustainable conditions.

Metal-Catalyzed Reactivity

The interaction of this compound with various transition metals, particularly palladium, opens up a rich field of synthetic possibilities. These reactions often proceed through the formation of organometallic intermediates, which can then undergo further transformations to yield a diverse array of products.

Orthopalladation Reactions and Complex Formation

This compound readily undergoes cyclopalladation, a process where the palladium atom inserts into a C-H bond, typically at the ortho position of the aromatic ring, to form a stable five-membered palladacycle. This reaction is driven by the directing effect of the oxime's nitrogen atom, which coordinates to the palladium center, facilitating the intramolecular C-H activation.

The reaction of this compound with lithium tetrachloropalladate(II) in the presence of a base like sodium acetate leads to the formation of a dimeric, chloro-bridged orthopalladated complex. This dimer can be subsequently cleaved by various ligands, such as phosphines, to afford mononuclear cyclopalladated compounds. For instance, treatment with triphenylphosphine (B44618) yields a monomeric complex where the phosphine (B1218219) ligand occupies one of the coordination sites on the palladium.

These orthopalladated complexes are not merely synthetic curiosities; they serve as versatile intermediates for further functionalization of the tetralone scaffold. The palladium-carbon bond within the palladacycle is amenable to a range of insertion and coupling reactions, providing a gateway to novel derivatives.

Table 1: Examples of Orthopalladated Complexes of this compound and Their Precursors

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| This compound, Li₂[PdCl₄], Sodium Acetate | Methanol | Di-μ-chloro-bis[(C²,N)-1,2,3,4-tetrahydronaphthalen-1-one oxime]dipalladium(II) | General procedure for orthopalladation |

| Di-μ-chloro-bis[(C²,N)-1,2,3,4-tetrahydronaphthalen-1-one oxime]dipalladium(II), Triphenylphosphine | Dichloromethane | Chloro(C²,N)-1,2,3,4-tetrahydronaphthalen-1-one oximepalladium(II) | General procedure for bridge-splitting |

Palladium-Catalyzed Cross-Coupling Applications

While the direct use of this compound in traditional cross-coupling reactions as a coupling partner is not extensively documented, the palladacycles derived from it are valuable precursors for such transformations. The palladium-carbon bond in the orthopalladated complexes can participate in reactions analogous to those seen in Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups at the 8-position of the tetralone skeleton.

More prominently, palladium catalysts have been employed in transformations of derivatives of this compound, such as its O-acyl derivatives. A notable example is the palladium-catalyzed Semmler-Wolff aromatization. In this reaction, the O-pivaloyl oxime of 1,2,3,4-tetrahydronaphthalen-1-one undergoes a palladium(0)-catalyzed reaction to form 1-aminonaphthalene. nih.govacs.org The proposed mechanism involves the oxidative addition of the N-O bond to the palladium(0) center, followed by a series of steps including tautomerization and β-hydride elimination to achieve aromatization. nih.gov

Table 2: Palladium-Catalyzed Semmler-Wolff Aromatization of a this compound Derivative

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalen-1-one O-pivaloyl oxime | Pd(OAc)₂, P(Cy)₃, K₂CO₃ | 1-Aminonaphthalene | Good | nih.govacs.org |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate transformations of oximes, and by extension, likely this compound. While specific examples for this particular substrate are sparse in the literature, the reactivity of analogous α,β-unsaturated oximes provides valuable insights into potential transformations.

Copper-catalyzed reactions are known to promote various transformations of oximes. For instance, copper(I) has been used to catalyze the [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols to synthesize substituted pyridines. doi.org This suggests that the O-acetyl derivative of this compound could potentially undergo similar annulation reactions with suitable partners.

Nickel-catalyzed reactions also offer potential avenues for the transformation of this compound. Nickel catalysts are effective for various coupling reactions and have been used in the isomerization of alkenes. rutgers.edu While direct applications to tetralone oxime are not well-documented, nickel-catalyzed cross-coupling of related aryl halides with various nucleophiles is a cornerstone of modern organic synthesis, suggesting potential for functionalization of halogenated derivatives of the tetralone oxime.

Electrochemical Reactivity

The electrochemical behavior of this compound is another facet of its chemical personality, offering pathways for transformations under mild and reagent-free conditions. The conjugated system of the oxime and the aromatic ring influences its redox properties.

Anodic Oxidation Processes

The anodic oxidation of oximes can lead to a variety of products depending on the reaction conditions and the substrate structure. For ketoximes like this compound, a primary reaction pathway under electrochemical oxidation is the regeneration of the parent ketone. organic-chemistry.org This deoximation process is thought to proceed via an electrooxidative pathway where water acts as the oxygen source. organic-chemistry.org

In some cases, particularly with aldoximes, anodic oxidation can lead to the formation of dimeric products or rearranged species. While specific studies on the anodic oxidation of this compound are limited, the general behavior of aromatic ketoximes suggests that the formation of α-tetralone would be a likely outcome. The presence of the α,β-unsaturation and the aromatic ring may also open up other oxidative pathways, potentially involving the aromatic ring itself under harsher conditions.

Cathodic Reduction Processes

The cathodic reduction of aromatic oximes typically proceeds via a four-electron process in aqueous solutions, leading to the corresponding primary amine. nih.gov The mechanism is believed to involve the initial cleavage of the N-O bond to form an imine intermediate, which is then further reduced to the amine. nih.gov The pH of the medium plays a crucial role, with the reduction often being facilitated by protonation of the oxime. nih.gov

For α,β-unsaturated oximes, the conjugated C=C double bond can also be a site of reduction. Depending on the conditions and the electrode material, selective reduction of the C=N bond, the C=C bond, or both can be achieved. In the case of this compound, cathodic reduction would be expected to yield 1-amino-1,2,3,4-tetrahydronaphthalene as a major product. The potential for the reduction of the aromatic ring exists but would typically require more forcing conditions.

Table 3: Predicted Major Products from the Electrochemical Reactivity of this compound

| Electrochemical Process | Predicted Major Product | Basis of Prediction |

|---|---|---|

| Anodic Oxidation | 1,2,3,4-Tetrahydronaphthalen-1-one (α-Tetralone) | General reactivity of ketoximes organic-chemistry.org |

| Cathodic Reduction | 1-Amino-1,2,3,4-tetrahydronaphthalene | General reactivity of aromatic oximes nih.gov |

Reactivity and Transformation Pathways of 1,2,3,4 Tetrahydronaphthalen 1 One Oxime

Electro-Mediated Bond Formation and Cleavage

The electrochemical behavior of 1,2,3,4-tetrahydronaphthalen-1-one oxime and its derivatives is a subject of research, particularly concerning the cleavage of the N-O bond and the subsequent formation of new bonds. These transformations are often mediated by single-electron transfer (SET) processes, which can be initiated by photocatalysis or transition-metal catalysts. Such reactions are valuable in synthetic organic chemistry for constructing nitrogen-containing heterocyclic compounds and other functionalized molecules.

Research has shown that oximes, including those derived from tetralone, can serve as precursors to iminyl radicals through one-electron reduction or oxidation. researchgate.net These highly reactive intermediates can then undergo a variety of transformations, including cyclization and addition reactions.

One area of investigation involves the use of photocatalysis to generate iminyl radicals from oxime esters. researchgate.net In these systems, a photosensitizer, upon absorbing light, can engage in an electron transfer with the oxime ester, leading to the cleavage of the N-O bond and the formation of an iminyl radical. This radical can then participate in subsequent bond-forming reactions. While not a direct electrochemical process in the traditional sense of using an electrode, this photo-induced electron transfer is a key electro-mediated step.

Transition metal-catalyzed reactions also provide a pathway for the electro-mediated transformation of tetralone oximes. For instance, palladium catalysts have been employed in reactions inspired by the Semmler-Wolff aromatization. In these reactions, an O-acyl oxime of a tetralone derivative undergoes oxidative addition to a Pd(0) complex. nih.gov This step involves the transfer of electrons from the metal to the oxime, leading to the cleavage of the N-O bond and the formation of a Pd(II) intermediate. nih.gov This intermediate can then undergo further reactions to yield products like 1-aminonaphthalene. nih.gov The success of this reaction is highly dependent on the nature of the leaving group on the oxime and the palladium catalyst used.

The table below summarizes the findings from a study on the Pd-catalyzed conversion of this compound derivatives to 1-aminonaphthalene, highlighting the influence of the oxime substituent on the reaction yield.

| Oxime Derivative (1) | Catalyst | Solvent | Temperature (°C) | Yield of 1-Aminonaphthalene (2) (%) |

| O-Pentafluorobenzoyl oxime | Pd(PCy₃)₂ | Toluene | 110 | 75 |

| O-Pivaloyl oxime | Pd(PCy₃)₂ | Toluene | 110 | 72 |

| O-Benzoyl oxime | Pd(PCy₃)₂ | Toluene | 110 | 55 |

| O-Acetyl oxime | Pd(PCy₃)₂ | Toluene | 110 | 35 |

Data sourced from a study on Pd-catalyzed Semmler-Wolff reactions. nih.gov

The mechanism proposed for this transformation involves the oxidative addition of the oxime N-O bond to the Pd(0) catalyst, forming a Pd(II) species. nih.gov This is followed by tautomerization and β-hydride elimination to generate an enamine, which then isomerizes to the final aromatic amine product. nih.gov The characterization of the oxidative addition product has been achieved through NMR spectroscopy and X-ray crystallography, providing strong evidence for this electro-mediated bond cleavage mechanism. nih.gov

Furthermore, the reactivity of tetralone oximes can be harnessed to form complex tetracyclic frameworks. Under the conditions of a Semmler-Wolff/Schroeter aromatization, 4-benzyl-substituted tetralone oximes undergo an electrophilic aromatic substitution reaction, demonstrating another pathway for bond formation initiated by the reactivity of the oxime group. figshare.comacs.orgresearchgate.net

While direct electrochemical studies using electrodes for the reduction or oxidation of this compound are not extensively reported in the provided context, the principles of electron transfer are central to its reactivity in photocatalyzed and transition-metal-catalyzed reactions. These methods represent a modern approach to electro-mediated bond formation and cleavage, offering pathways to valuable nitrogen-containing compounds under relatively mild conditions.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic chemistry, providing tangible evidence for a proposed reaction pathway. In reactions involving this compound, several key intermediates have been proposed or isolated, depending on the specific transformation.

A classic reaction of oximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. numberanalytics.comwikipedia.org For this compound, this rearrangement would proceed through a characteristic nitrilium ion intermediate . The process begins with the protonation of the oxime's hydroxyl group, which then departs as a water molecule. This departure is accompanied by the migration of the group anti-periplanar to the leaving group, which in this case is the fused aromatic ring system, leading to the formation of a stabilized nitrilium ion. Subsequent hydrolysis of this electrophilic intermediate yields the corresponding lactam, 3,4-dihydro-2(1H)-quinolinone. numberanalytics.com

In the context of organometallic chemistry, the cyclopalladation of 1-tetralone (B52770) oxime has been studied, revealing distinct intermediates. rsc.org The reaction with lithium tetrachloropalladate(II) (Li₂[PdCl₄]) in the presence of a base like sodium acetate (B1210297) leads to cyclometallated complexes. Nuclear Magnetic Resonance (NMR) analysis of the reaction mixture of 1-tetralone oxime and Li₂[PdCl₄] indicates that a simple coordination complex, [PdCl₂(oxime)₂], is not a direct intermediate on the path to cyclometallation. rsc.org Instead, an initial soluble complex, likely cis-[PdCl₂(oxime)]·3H₂O, is formed, which can be isolated. This species then undergoes an irreversible process to form the cyclometallated species, formulated as [PdCl(C~N-oxime)(S)] (where S is a solvent molecule), along with HCl. This intermediate can then dimerize to yield the stable, isolable dimeric complex [{PdCl(C~N-oxime)}₂]. rsc.org These findings highlight how the reaction pathway and the nature of the intermediates are highly dependent on the reagents and conditions employed.

Transition State Characterization and Analysis

The transition state represents the highest energy point along a reaction coordinate, and its structure and stability determine the reaction's activation energy and rate. While specific experimental characterization of transition states for reactions of this compound is scarce in the literature, extensive computational studies on analogous oxime systems provide a robust framework for understanding these transient structures. rsc.orgyoutube.com

For the Beckmann rearrangement, the key transition state involves the concerted migration of an alkyl or aryl group as the hydroxyl leaving group departs. wikipedia.org The geometry of this transition state is critical; the migrating group must be in an anti-periplanar orientation to the N-O bond. wikipedia.org For this compound, this stereoelectronic requirement dictates that the fused ring system migrates to the nitrogen atom. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states. youtube.com Such calculations can determine the geometry, where the C-C bond being broken and the C-N bond being formed are partially established, and the activation energy barrier for the process.

In the case of oxime-nitrone isomerization (see section 4.5), computational studies have characterized the transition state for the 1,2-proton shift. rsc.orgresearchgate.net These studies often reveal a highly constrained, three-membered ring-like transition state involving the oxygen, nitrogen, and migrating hydrogen atoms. The energy barrier for this process can be significantly influenced by the solvent and the presence of other molecules that can facilitate proton transfer. rsc.orgrogue-scholar.org For example, calculations have shown that a bimolecular process, where a second oxime molecule acts as a proton shuttle, can provide a lower energy pathway for isomerization compared to a simple intramolecular 1,2-hydrogen shift. rsc.orgresearchgate.net

Role of Radical Pathways and Electron Transfer Processes

Beyond traditional ionic pathways, reactions of oximes can also proceed through radical mechanisms, particularly when O-substituted oxime derivatives are employed. These pathways often involve the generation of highly reactive iminyl radicals through single-electron transfer (SET) processes. researchgate.netnsf.gov

The N–O bond in an oxime or its derivatives is relatively weak and can be cleaved homolytically under thermal or photochemical conditions to generate an iminyl radical and an oxygen-centered radical. researchgate.net For this compound, this would typically require prior conversion to an O-acyl or O-sulfonyl derivative (an oxime ester). Visible-light photoredox catalysis is a modern and powerful method for initiating such reactions. researchgate.net In a typical cycle, a photocatalyst, excited by visible light, engages in a single-electron transfer with the oxime ester. This can be either an oxidative or reductive process. For instance, an excited photocatalyst can reduce the oxime ester, leading to the fragmentation of the N-O bond and the formation of the corresponding iminyl radical.

This iminyl radical derived from this compound is a versatile intermediate. It can undergo a variety of subsequent transformations, most notably intramolecular cyclization. For example, if a suitable radical acceptor is present elsewhere in the molecule, a 5-exo-trig or 6-endo-trig cyclization could occur. A key application is the generation of a nitrile via β-scission if a stable radical can be expelled. wikipedia.org The transfer of electrons from a donor species to an acceptor is the fundamental event that initiates these radical cascades. youtube.com

| Precursor Type | Activation Method | Key Intermediate | Potential Products |

| O-Acyl Oxime Ester | Visible-Light Photocatalysis (SET) | Iminyl Radical | Cyclized products, Nitriles |

| Oxime | Oxidation (e.g., Mn(OAc)₃) | Iminoxyl Radical | C-O coupled products |

This table illustrates potential radical pathways involving oximes, which are applicable to this compound derivatives.

Probing the Influence of Catalysts on Reaction Mechanisms

Catalysts play a pivotal role in chemical synthesis by lowering the activation energy of a reaction, thereby increasing its rate and often enhancing its selectivity, without being consumed in the process. rsc.org The reactivity of this compound is significantly influenced by the choice of catalyst, which can steer the reaction toward different mechanistic pathways and products.

In the Beckmann rearrangement, the catalyst is typically a Brønsted or Lewis acid. numberanalytics.comwikipedia.org Strong protic acids like sulfuric acid or polyphosphoric acid facilitate the reaction by protonating the oxime hydroxyl group, converting it into a good leaving group (water). wikipedia.org Lewis acids, such as phosphorus pentachloride (PCl₅) or zinc chloride (ZnCl₂), function by coordinating to the oxygen atom, which also enhances the leaving group ability of the hydroxyl moiety. wikipedia.orgnih.gov The use of solid acid catalysts like zeolites or silica-supported oxides represents a greener alternative, simplifying catalyst removal and reducing corrosive waste. jocpr.com For example, H-USY zeolites have been shown to be effective for Beckmann rearrangements, with their acidic sites activating the oxime. jocpr.com

Organometallic catalysts are crucial for other transformations. As discussed previously, palladium complexes are used for the cyclopalladation of 1-tetralone oximes. rsc.org In this reaction, the catalyst not only activates the substrate but also becomes incorporated into the product structure before a potential subsequent cross-coupling step. The study by Al-Salem et al. on the cyclopalladation of substituted 1-tetralone oximes demonstrated that the success of the reaction is sensitive to the electronic nature of substituents on the aromatic ring. rsc.org

| Catalyst System | Reaction Type | Role of Catalyst | Ref. |

| H₂SO₄, PPA | Beckmann Rearrangement | Protonates hydroxyl, creating a good leaving group. | wikipedia.org |

| PCl₅, SOCl₂, Cyanuric Chloride/ZnCl₂ | Beckmann Rearrangement | Coordinates to oxygen, activating the leaving group. | wikipedia.orgnih.gov |

| Zeolites, WO₃/SiO₂ | Beckmann Rearrangement (Vapor/Solid Phase) | Provides solid acid sites for protonation. | jocpr.com |

| Li₂[PdCl₄]/NaOAc | Cyclometallation | Forms a reactive palladium complex, facilitates C-H activation. | rsc.org |

| Boronic Acids | Beckmann Rearrangement | Activates oxime via transesterification and catalyzes rearrangement. | nih.gov |

This interactive table summarizes various catalysts and their mechanistic roles in reactions applicable to this compound.

Table of Mentioned Chemical Compounds

Interactive Table 2: List of Chemical Compounds Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalen-1-one oxime | 3349-64-2 | C₁₀H₁₁NO | Main subject of the article |

| 1,2,3,4-Tetrahydronaphthalen-1-one | 529-34-0 | C₁₀H₁₀O | Precursor to the oxime |

| Caprolactam | 105-60-2 | C₆H₁₁NO | Industrial product from Beckmann rearrangement |

| 3,4-Dihydro-2H-benzo[b]azepin-5-one | 4444-90-8 | C₁₀H₁₁NO | Product of Beckmann rearrangement of the title compound |

| N-(1-Naphthyl)acetamide | 581-97-5 | C₁₂H₁₁NO | Aromatization product of α-tetralone oxime |

| 1,2,3,4-Tetrahydronaphthalene (B1681288) | 119-64-2 | C₁₀H₁₂ | Related hydrocarbon scaffold |

Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetrahydronaphthalen 1 One Oxime and Its Chemical Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 1,2,3,4-Tetrahydronaphthalen-1-one oxime, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The protons on the fused benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the substitution pattern. The aliphatic protons of the tetrahydronaphthalene ring system would resonate in the upfield region. Specifically, the methylene (B1212753) protons at positions 2, 3, and 4 would likely show complex splitting patterns due to geminal and vicinal couplings. The oxime proton (-NOH) is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The spectrum would show signals for the aromatic carbons, the aliphatic carbons of the saturated ring, and the characteristic C=N carbon of the oxime group, which typically resonates in the range of δ 150-160 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~157.0 |

| C2 | ~2.8 (t) | ~25.0 |

| C3 | ~1.9 (m) | ~21.0 |

| C4 | ~2.6 (t) | ~29.0 |

| C4a | - | ~132.0 |

| C5 | ~7.2-7.4 (m) | ~128.0 |

| C6 | ~7.2-7.4 (m) | ~126.0 |

| C7 | ~7.2-7.4 (m) | ~129.0 |

| C8 | ~8.0 (d) | ~128.5 |

| C8a | - | ~138.0 |

| N-OH | ~9.5 (br s) | - |

Note: This data is predictive and awaits experimental verification. Chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Variable-temperature (VT) NMR studies are instrumental in understanding dynamic molecular processes such as conformational changes and the interconversion of isomers. nih.gov For oximes, which can exist as E and Z isomers, VT-NMR can be employed to study the kinetics of their interconversion. nih.gov At room temperature, if the interconversion is slow on the NMR timescale, separate signals for each isomer may be observed. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal at the coalescence temperature, from which the energy barrier for the isomerization can be calculated.

For this compound, the puckering of the non-aromatic ring could also lead to different conformations. VT-NMR could potentially be used to study the dynamics of this ring-flipping process. However, specific VT-NMR studies on this compound have not been reported in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the oxime group (typically a broad band around 3300-3100 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), the aromatic C-H stretches (above 3000 cm⁻¹), and the aliphatic C-H stretches (below 3000 cm⁻¹).

Raman spectroscopy, which relies on changes in polarizability, would also be sensitive to these vibrations but with different relative intensities. For instance, the C=N and aromatic ring stretching vibrations often give strong Raman signals. A detailed vibrational analysis, often supported by computational methods, is required for a complete assignment of all the observed bands.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (oxime) | ~3200 (broad) | Weak |

| Aromatic C-H stretch | ~3050 | Strong |

| Aliphatic C-H stretch | ~2950-2850 | Strong |

| C=N stretch (oxime) | ~1650 | Strong |

| Aromatic C=C stretch | ~1600, 1480 | Strong |

| N-O stretch | ~940 | Medium |

Note: This data is based on general group frequencies and requires experimental confirmation for this specific molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like oximes. In ESI-MS, the analyte is ionized directly from a solution, typically leading to the observation of the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₁NO, molecular weight 161.20 g/mol ), the [M+H]⁺ ion would be expected at m/z 162.2. By adjusting the instrumental parameters, fragmentation can be induced, providing valuable structural information. Common fragmentation pathways for oximes can involve the loss of small neutral molecules such as H₂O or HCN. Screening of oxime libraries using MS binding assays has been demonstrated as a powerful tool. nih.gov

While standard MS techniques provide significant data, more advanced methods can offer deeper insights. Coulometric Mass Spectrometry (CMS) is an emerging technique that combines electrochemical control with mass spectrometric detection. While its application to small molecules like this compound has not been specifically documented in the searched literature, its principle of quantifying the number of electrons involved in an electrochemical reaction could potentially be applied to study the redox properties of the oxime functionality.

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) using techniques like Q-TOF LC-MS and ESI-FTICR, have become crucial for the precise mass determination and structural elucidation of complex organic molecules, including deuterated compounds and those involved in complex reactions. acs.orgacs.org The application of such advanced techniques to this compound and its adducts could provide unambiguous molecular formula determination and detailed fragmentation pathways.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise data on bond lengths, bond angles, and the conformation of molecules in the solid state, which are critical for understanding their chemical behavior and reactivity.

While a specific crystallographic study for the parent compound, this compound, was not found in a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other literature sources, a detailed analysis of a closely related chemical adduct, (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime, offers significant insights into the structural characteristics of this class of compounds.

The crystal structure of (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime was determined to be monoclinic with the space group P21/c. nih.gov The analysis revealed that the fused ring system has an envelope conformation. nih.gov In this conformation, the disordered carbon atoms are located on opposite sides of the plane formed by the other atoms in the ring. nih.gov The two benzene rings in the molecule form a dihedral angle of 68.37(11)°. nih.gov The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules into a two-dimensional supramolecular network. nih.gov

For comparative purposes, the conformations of other 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives have also been studied. For instance, two derivatives, methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate, both exhibit a half-chair conformation for the non-aromatic portion of the tetrahydronaphthalene moiety. beilstein-journals.org This suggests that the tetralone framework can adopt different conformations depending on the substitution pattern.

Interactive Data Table: Crystallographic Data for (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉NO₄S |

| Molecular Weight | 345.41 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.478(5) |

| b (Å) | 9.255(5) |

| c (Å) | 17.707(8) |

| β (°) ** | 128.22(3) |

| Volume (ų) | 1735.3(16) |

| Z | 4 |

| Calculated Density (Mg m⁻³) ** | 1.322 |

| Temperature (K) | 290 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic species or free radicals. researchgate.netresearchgate.net The principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. chemimpex.com This makes EPR uniquely suited for studying radical intermediates in chemical reactions, which are often highly reactive and present in low concentrations. researchgate.net

The formation of radical species from this compound could occur through various mechanisms, such as oxidation or photolysis. The resulting radical would likely be an iminoxyl radical, characterized by the >C=N-O• functional group. Iminoxyl radicals are a class of nitrogen-centered radicals that have been extensively studied by EPR. nih.govmdpi.com

The EPR spectra of iminoxyl radicals are distinguished by their large hyperfine splitting constants with the ¹⁴N nucleus, typically in the range of 2.8 to 3.3 mT. nih.gov This characteristic hyperfine interaction provides a clear spectral signature for the identification of these radicals. nih.gov The g-value, another key parameter obtained from an EPR spectrum, can provide information about the electronic environment of the unpaired electron.

While no specific EPR studies on radical species derived from this compound were identified in the searched literature, the methodology for such an investigation is well-established. To study the potential radical species of this compound, one could employ techniques such as:

In-situ photolysis or thermolysis: Generating radicals directly within the EPR spectrometer's resonant cavity by irradiating or heating a sample of the oxime, potentially in the presence of a radical initiator.

Chemical oxidation: Reacting the oxime with a one-electron oxidizing agent to generate the iminoxyl radical.

Spin trapping: In cases where the primary radical is too short-lived to be detected directly, a "spin trap" molecule can be used to react with the transient radical to form a more stable paramagnetic adduct that can be readily observed by EPR. researchgate.net

By analyzing the resulting EPR spectrum, researchers could confirm the formation of the iminoxyl radical, determine its hyperfine coupling constants with nearby magnetic nuclei (such as ¹⁴N, ¹H), and gain insights into its electronic structure and conformation. Such studies would be invaluable for understanding the radical chemistry of this compound and its potential roles in various chemical and biological processes.

Computational Chemistry Approaches to 1,2,3,4 Tetrahydronaphthalen 1 One Oxime Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of molecules like 1,2,3,4-tetrahydronaphthalen-1-one oxime. These methods allow for a detailed examination of the molecule's conformational landscape, electronic characteristics, and reactivity.

Analysis of Conformational Preferences and Energetics

Theoretical calculations, such as those performed on related bicyclic oximes, can predict the relative stabilities of different conformers. mdpi.com For the tetralone ring, chair and boat-like conformations, as well as twist forms, can be modeled. The energy differences between these conformations can be calculated to determine the most stable, and therefore most populated, conformer at a given temperature. The presence of the oxime substituent will influence these preferences. For instance, in related 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, conformational analysis has been carried out using MM2 theoretical calculations.

Furthermore, DFT calculations can elucidate the energetic differences between the (E)- and (Z)-isomers of the oxime. In a study on other oxime isomers, DFT calculations of NMR chemical shifts were used to confirm the geometry of the oxime double bond. nih.gov Similar computational approaches could be applied to this compound to determine the energetic favorability of each isomer.

Elucidation of Electronic Structure and Bonding

The electronic structure of this compound, including the distribution of electron density and the nature of its chemical bonds, can be thoroughly investigated using DFT. These calculations provide insights into molecular orbitals, atomic charges, and electrostatic potential surfaces.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation. For related systems, such as O-vinyl-2-tetralone oxime, quantum chemical methods have been used to study intramolecular rearrangements. researchgate.net

The bonding characteristics, including bond lengths, bond angles, and dihedral angles, can be precisely calculated and compared with experimental data if available. The nature of the C=N double bond of the oxime and the N-O single bond are of particular interest, as they are key to the molecule's chemical behavior.

Modeling of Reaction Pathways and Energy Barriers

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energies for various reaction pathways.

A quantum chemical study on O-vinyl-2-tetralone oxime, a structurally similar compound, utilized DFT methods to explore the mechanisms of intramolecular rearrangements, or domino-transformations. researchgate.net This study successfully located transition states for elementary reaction steps and determined the limiting step of the reaction. researchgate.net Such an approach could be used to model reactions of this compound, for example, in the synthesis of more complex heterocyclic structures. One study noted that the oximes of 4-benzyl-substituted tetralones undergo an electrophilic aromatic substitution reaction to form tetracyclic frameworks under certain conditions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

In a study on tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF), molecular dynamics simulations were employed to assess the stability of the reversible complexes formed between the ligands and the protein. nih.gov This type of simulation can provide valuable information on the conformational changes that occur upon binding and the key interactions that stabilize the complex. Although this study did not specifically focus on the oxime, a similar methodology could be applied to understand how this compound behaves in a dynamic biological environment.

Chemoinformatic Analysis for Structural Relationships and Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze chemical data, identify structure-activity relationships (SAR), and explore chemical space. For a compound like this compound, chemoinformatic tools can be used to compare its properties to those of known bioactive molecules and to design new derivatives with potentially improved properties.

By calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area), the "drug-likeness" of this compound can be assessed using frameworks like Lipinski's rule of five. This type of analysis was performed on methoxy-substituted tetralone-based chalcone (B49325) derivatives to evaluate them as potential oral drug candidates. rasayanjournal.co.in

Furthermore, chemoinformatic approaches can be used to build quantitative structure-activity relationship (QSAR) models for a series of related compounds. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising candidates. While no specific chemoinformatic studies on this compound are currently available, the principles of chemoinformatics are broadly applicable to this and other related compounds.

Applications in Synthetic Organic Chemistry and Materials Science

1,2,3,4-Tetrahydronaphthalen-1-one Oxime as a Versatile Synthetic Intermediate

This compound, also known as α-tetralone oxime, is a pivotal intermediate capable of undergoing several fundamental organic transformations to yield a variety of useful compounds. The reactivity of the C=N-OH group is central to its utility, allowing for structural reorganization and the introduction of new functional groups.

Key transformations include:

Beckmann Rearrangement: This classic acid-catalyzed reaction converts ketoximes into amides. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org In the case of the cyclic α-tetralone oxime, the rearrangement results in ring expansion to produce 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a seven-membered lactam. nih.gov This reaction is crucial for synthesizing substituted benzazepine frameworks, which are present in numerous biologically active compounds. The reaction is typically promoted by acids like sulfuric acid or phosphorus pentachloride. wikipedia.org